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molecular formula C4H4N4O2 B189733 2-Amino-5-nitropyrimidine CAS No. 3073-77-6

2-Amino-5-nitropyrimidine

Cat. No. B189733
M. Wt: 140.1 g/mol
InChI Key: SSHFCFRJYJIJDV-UHFFFAOYSA-N
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Patent
US09359361B2

Procedure details

Reaction of 4,6-dichloro-5-nitropyrimidine XX′ with nucleophile NH3 and R7LYH affords amino-5-nitropyrimidine XXI′. Suitable solvents for this reaction include ethanol, methylene chloride, acetonitrile, and tetrahydrofuran.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[NH3:12]>>[NH2:12][C:4]1[N:5]=[CH:6][C:7]([N+:8]([O-:10])=[O:9])=[CH:2][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1[N+](=O)[O-])Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=N1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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